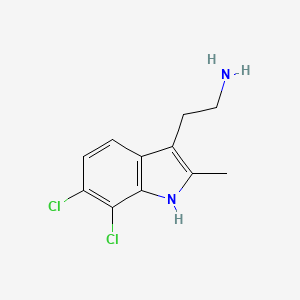![molecular formula C18H14FN5OS B11514301 N-(3-Fluorophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11514301.png)
N-(3-Fluorophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Fluorophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide: is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazinoindole core, followed by the introduction of the fluorophenyl group and the sulfanylacetamide linkage. Key steps include:
Formation of the Triazinoindole Core: This step involves cyclization reactions under controlled conditions, often using catalysts and specific solvents to achieve the desired ring structure.
Introduction of the Fluorophenyl Group: This step typically involves electrophilic aromatic substitution reactions, where the fluorophenyl group is introduced to the triazinoindole core.
Formation of the Sulfanylacetamide Linkage: This step involves nucleophilic substitution reactions, where the sulfanylacetamide group is attached to the fluorophenyl-triazinoindole intermediate.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent, and catalyst), and implementing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazinoindole core, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazinoindole derivatives.
Substitution: Functionalized fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In the field of biology and medicine, N-(3-Fluorophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide is investigated for its potential as a therapeutic agent. Its unique structure may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which N-(3-Fluorophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide exerts its effects is complex and involves multiple pathways. The compound may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular metabolism or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, N-(3-Fluorophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide stands out due to its unique combination of a fluorophenyl group, a triazinoindole core, and a sulfanylacetamide linkage. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H14FN5OS |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H14FN5OS/c1-24-14-8-3-2-7-13(14)16-17(24)21-18(23-22-16)26-10-15(25)20-12-6-4-5-11(19)9-12/h2-9H,10H2,1H3,(H,20,25) |
InChI Key |
FLKMUPIUZUNGRF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-benzyl-2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11514218.png)
![6-ethoxy-2-{[(E)-2-nitro-2-phenylethenyl]sulfanyl}-1,3-benzothiazole](/img/structure/B11514220.png)

![N'-{3-[1,3-dimethyl-2,6-dioxo-8-(piperidin-1-yl)-1,2,3,6-tetrahydro-7H-purin-7-yl]propyl}-N,N-dimethylimidoformamide](/img/structure/B11514235.png)
![6-Chloro-N-(2-cyclohex-1-enyl-ethyl)-N'-(4-fluoro-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B11514236.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11514255.png)

![Ethyl 3-(2-chlorophenyl)-3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}propanoate](/img/structure/B11514261.png)
![7-(Adamantan-1-YL)-1,3-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione](/img/structure/B11514265.png)
![N-tert-butyl-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11514266.png)
![Ethyl 1-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethyl)-4-phenylpiperidine-4-carboxylate](/img/structure/B11514271.png)
![2-(4-{[(6-Chloropyridin-3-yl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11514277.png)
![N-cyclopropyl-2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11514285.png)
